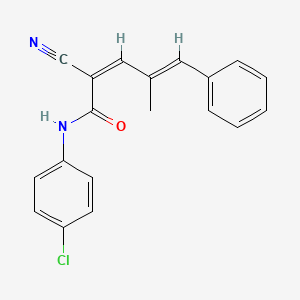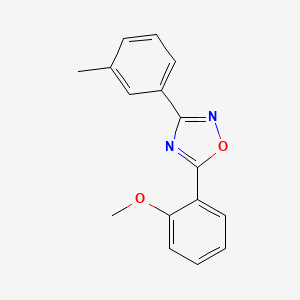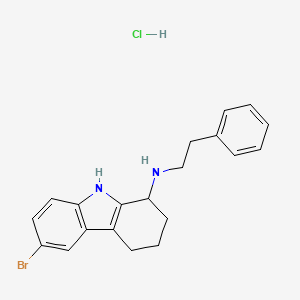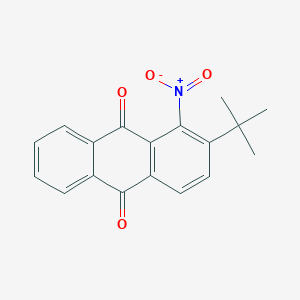
N-(4-chlorophenyl)-2-cyano-4-methyl-5-phenyl-2,4-pentadienamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-cyano-4-methyl-5-phenyl-2,4-pentadienamide, commonly known as CCPA, is a chemical compound that has gained significant attention in the scientific research community. CCPA is a potent and selective agonist of the adenosine A1 receptor, which plays a crucial role in regulating various physiological processes, including cardiovascular function, neurotransmission, and inflammation.
Aplicaciones Científicas De Investigación
CCPA has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to have potent cardioprotective effects, reducing myocardial ischemia-reperfusion injury and improving cardiac function. CCPA has also been investigated as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's, due to its ability to modulate neurotransmitter release and reduce oxidative stress. Additionally, CCPA has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Mecanismo De Acción
CCPA exerts its effects through selective activation of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely expressed throughout the body. Activation of the A1 receptor leads to the inhibition of adenylate cyclase, resulting in a decrease in intracellular cAMP levels. This, in turn, leads to the opening of potassium channels and the inhibition of calcium channels, resulting in hyperpolarization of the cell membrane and a decrease in intracellular calcium levels. These effects ultimately lead to the modulation of various physiological processes, including neurotransmission, cardiovascular function, and inflammation.
Biochemical and Physiological Effects:
CCPA has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate neurotransmitter release, reduce oxidative stress, and inhibit inflammation. CCPA has also been shown to improve cardiac function, reduce myocardial ischemia-reperfusion injury, and protect against neurodegeneration. Additionally, CCPA has been shown to have anti-tumor effects, making it a potential candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CCPA for lab experiments is its high selectivity for the adenosine A1 receptor, which allows for specific modulation of physiological processes mediated by this receptor. Additionally, CCPA is relatively easy to synthesize and purify, making it readily available for use in research studies. However, one limitation of CCPA is its potential toxicity at high doses, which must be carefully monitored in lab experiments.
Direcciones Futuras
There are several future directions for research on CCPA. One area of interest is its potential therapeutic applications in various disease conditions, including cardiovascular disease, neurodegenerative diseases, and inflammatory diseases. Additionally, further studies are needed to elucidate the precise mechanisms underlying CCPA's effects on various physiological processes. Finally, the development of more selective and potent agonists of the adenosine A1 receptor may provide new insights into the role of this receptor in regulating physiological processes and may lead to the development of novel therapeutic agents for various disease conditions.
Métodos De Síntesis
CCPA is synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with malononitrile, followed by the addition of methylamine and subsequent cyclization to form the pentadienamide structure. The final product is obtained through purification and isolation using column chromatography.
Propiedades
IUPAC Name |
(2Z,4E)-N-(4-chlorophenyl)-2-cyano-4-methyl-5-phenylpenta-2,4-dienamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O/c1-14(11-15-5-3-2-4-6-15)12-16(13-21)19(23)22-18-9-7-17(20)8-10-18/h2-12H,1H3,(H,22,23)/b14-11+,16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRBNPQLHHHXNA-YUTYINLDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z,4E)-N-(4-chlorophenyl)-2-cyano-4-methyl-5-phenylpenta-2,4-dienamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl {1-[({5-[(2,6-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)amino]cyclohexyl}acetate](/img/structure/B5233997.png)
![N-{4-[(3-butoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B5234002.png)
![2-phenylethyl 7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5234003.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5234006.png)

![3-chloro-N-{[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B5234012.png)


![6-(1-azocanylcarbonyl)-5-{[4-(4-pyridinyl)-1-piperidinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5234038.png)
![11-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5234054.png)
![4-{2-[4-(5-nitro-8-quinolinyl)-1-piperazinyl]ethoxy}-1,2,5-oxadiazol-3-amine](/img/structure/B5234073.png)
![1-(dimethylamino)-3-[2-(4-methylphenyl)hydrazino]-2,5-pyrrolidinedione](/img/structure/B5234080.png)
![2,3,3-trichloro-1-methyl-2-propen-1-yl 6-{[(4-fluorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5234085.png)
![2-[2-(4-tert-butylcyclohexylidene)hydrazino]-2-oxo-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5234092.png)